Galf-galf-galf
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129728-10-5 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol |
InChI |
InChI=1S/C18H32O16/c19-1-4(22)12-7(25)9(27)16(30-12)33-15-11(29)14(6(24)3-21)32-18(15)34-17-10(28)8(26)13(31-17)5(23)2-20/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12?,13?,14?,15-,16+,17+,18-/m1/s1 |
InChI Key |
VMBUXFOTQGWDDI-PUBFQDMGSA-N |
SMILES |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H](C1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C(O[C@@H]2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)[C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
Synonyms |
3,5-di-O-(beta-galactofuranosyl)-galactofuranose beta-Galf-(1-3)-(beta-Galf-(1-5))-Galf Galf-Galf-Galf |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Galactofuranose Oligomers
Advanced Spectroscopic Techniques for Glycan Structure Determination
The structural complexity of galactofuranose oligomers necessitates the use of advanced spectroscopic techniques to determine their monosaccharide composition, sequence, linkage positions, anomeric configurations, and three-dimensional structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for the detailed structural analysis of galactofuranose oligomers in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the sugar residues, their linkages, and their spatial arrangements.
Specifically, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify coupled protons within each monosaccharide unit, establishing spin systems nih.govebi.ac.ukfda.gov. Heteronuclear experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate proton and carbon signals, aiding in the assignment of resonances and confirming glycosidic linkages by revealing correlations across the glycosidic bond nih.govfda.govnist.gov. Chemical shifts, particularly those of anomeric protons and carbons, are highly indicative of the sugar's ring form (furanose vs. pyranose) and anomeric configuration (α or β) nih.govfda.govnist.gov. For galactofuranose residues, characteristic C1/H1 signals at lower field in HMQC spectra are observed nih.gov.
The determination of glycosidic linkage positions is significantly aided by observing large 13C NMR glycosylation shifts, which are the changes in chemical shift of a carbon upon glycosylation. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of protons, including those on different sugar residues, which helps in determining the sequence and conformation of the oligomer fda.gov. For example, NOE cross-peaks between the anomeric proton of one residue and protons on the aglycone residue can confirm linkage positions fda.gov.
Mass Spectrometry (MS) and Tandem MS Approaches
Mass spectrometry provides information on the mass, composition, and sequence of galactofuranose oligomers. Electrospray Ionization (ESI) is commonly used to generate ions from solution-phase glycans for MS analysis nih.govebi.ac.uk.
Tandem MS (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are employed to fragment the oligosaccharide ions, yielding fragment ions that provide sequencing and linkage information ebi.ac.uk. Different fragmentation pathways produce characteristic ions (e.g., B, C, Y, and Z ions from glycosidic bond cleavages, and cross-ring fragments) that can be used to deduce the sequence and identify linkage positions ebi.ac.uk. MS/MS analysis can reveal the size and composition of reduced glycans and their sequence by differentiating the reducing and nonreducing ends nih.gov. While MS/MS is effective for sequencing, determining the specific linkage sites and sugar ring type often requires complementary techniques like NMR or methylation analysis nih.gov.
Ion Mobility Mass Spectrometry (IM-MS)
Ion Mobility Mass Spectrometry separates ions based on their size, shape, and charge as they travel through a buffer gas under an electric field. This provides an additional dimension of separation orthogonal to the mass-to-charge ratio, which is particularly useful for distinguishing isomeric glycans that have the same mass but different structures or conformations.
IM-MS can provide information about the collision cross section (CCS) of an ion, which is related to its three-dimensional structure and conformation in the gas phase. For galactofuranose oligomers, IM-MS can help to resolve mixtures of structural isomers, including those that differ in glycosidic linkages or anomeric configurations. The measured CCS values can be compared to theoretical values calculated for different possible structures and conformations to validate structural assignments.
Infrared Multiple Photon Dissociation (IRMPD)
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry (MS-IR), is a gas-phase technique that provides vibrational fingerprints of isolated ions. This technique involves trapping ions in a mass spectrometer and irradiating them with tunable infrared light. When the energy of the photons matches a vibrational mode of the ion, the ion absorbs multiple photons and fragments. Plotting the fragmentation efficiency as a function of IR wavelength generates an IRMPD spectrum, which is characteristic of the ion's structure.
IRMPD is particularly valuable for distinguishing between isomeric carbohydrates, including the differentiation of galactofuranose and galactopyranose rings and their α and β anomers. These different forms exhibit distinctive IR fingerprints. MS-IR can also provide information about glycosidic linkages. This technique can be applied to both labeled and unlabeled oligosaccharides to identify the presence of galactofuranose units and obtain structural information. The ability of MS-IR to distinguish isomers makes it a powerful complement to traditional MS/MS for glycan analysis.
Conformational Dynamics and Flexibility Studies of Galactofuranose-Containing Glycans
The five-membered furanose ring is significantly more flexible than the six-membered pyranose ring, leading to a more complex conformational landscape for galactofuranose-containing glycans. Understanding the conformational dynamics and preferred conformations of "Galf-galf-galf" is essential as conformation influences biological recognition and activity.
Conformational analysis often involves a combination of experimental techniques, primarily NMR spectroscopy, and computational chemistry methods. NMR parameters sensitive to conformation include vicinal proton-proton coupling constants and NOE correlations. Coupling constants provide information about dihedral angles across bonds, while NOEs indicate through-space proximities between atoms, which are dependent on the molecule's three-dimensional structure.
Computational methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are used to explore the potential energy surface of galactofuranose rings and oligomers and identify low-energy conformers. These computational results can be compared with experimental NMR data (e.g., calculated coupling constants or NOEs from simulations compared to experimental values) to validate the theoretical models and gain insights into the dynamic behavior of the molecules in solution. Studies have shown that the flexibility of the furanose ring makes its modeling challenging, and specialized force field parameters may be needed for accurate MD simulations. The main conformers for non-sulfated galactofuranose rings have been identified using computational methods supported by NMR evidence.
and Computational Approaches in Glycoscience
Galactofuranose (Galf), the five-membered ring isomer of galactose, is a significant monosaccharide component found in the glycans of various organisms, particularly bacteria and fungi. Unlike the prevalent pyranose form (six-membered ring), the furanose ring exhibits greater conformational flexibility, posing unique challenges in the determination of the precise three-dimensional structures and dynamics of Galf-containing oligosaccharides and polysaccharides. Oligomers composed solely of galactofuranose units, such as trisaccharides often generically referred to as "this compound," can exist as numerous isomers depending on the anomeric configuration (alpha or beta) and the linkage positions between the units (e.g., 1→2, 1→3, 1→5, 1→6). Elucidating the structures and understanding the conformational preferences of these oligomers are crucial for understanding their biological roles.
Computational Modeling and Machine Learning Approaches in Glycostructure Prediction
Computational methods, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, play a crucial role in complementing experimental data for structural and conformational analysis of glycans. These methods allow for the exploration of the conformational space available to flexible molecules like galactofuranose oligomers and provide insights into their dynamic behavior in solution.
Molecular mechanics force fields, such as CHARMM and GLYCAM, are used to calculate the potential energy of a given molecular conformation. These force fields include parameters for bonded interactions (bond lengths, angles, and dihedral angles) and non-bonded interactions (van der Waals and electrostatic forces). nih.govnih.govglycoforum.gr.jp Developing accurate force fields for carbohydrates, especially for flexible furanose rings and diverse glycosidic linkages, is an ongoing area of research. frontiersin.orgnih.gov
Molecular dynamics simulations involve simulating the movement of atoms over time based on the calculated forces derived from the force field. This allows researchers to sample different conformations and study the flexibility and dynamics of glycans in various environments, including explicit solvent. glycoforum.gr.jp MD simulations can provide information on the distribution of glycosidic torsion angles (phi, psi, and omega) and the puckering of the furanose rings, offering a more complete picture of the conformational ensemble than static experimental structures alone. nih.gov Studies have shown that computational methods can reproduce experimental NMR data, such as coupling constants and NOE enhancements, providing validation for the simulated conformations. researchgate.net
Despite advances, accurately modeling the conformational preferences of flexible furanose rings and their linkages remains challenging for computational methods. Different force fields and computational approaches (e.g., DFT functionals) can sometimes yield results that deviate from experimental evidence, highlighting the need for careful validation and potentially more advanced methods. frontiersin.org
Machine learning (ML) approaches are increasingly being applied in glycoscience, including the prediction of glycan structures and conformations. ML models can be trained on experimental data (e.g., NMR shifts, MS fragmentation patterns) and computational data (e.g., conformational energies from MD simulations) to predict structural features or conformational preferences of new glycans. nih.govresearchgate.net
ML techniques can be used to analyze complex glycan structures, classify them, and even predict their interactions with proteins. nih.govbiorxiv.orgbeilstein-journals.org Some approaches represent glycans as graphs of atoms or collections of monosaccharide units, allowing ML models to learn relationships between structure and properties. biorxiv.org While predicting the full 3D structure of a novel glycan solely from sequence or composition using ML is still developing, these methods show promise in tasks like predicting likely glycan structures at glycosylation sites or understanding the relationship between glycan structure and biological function. nih.govresearchgate.net The integration of computational modeling and machine learning with experimental techniques is expected to accelerate the understanding of complex glycan structures and their roles in biological systems.
Note on Interactive Data Tables: The request for "interactive data tables" cannot be fulfilled by this text-based model. The data tables presented below are standard Markdown tables.
Table 1: Illustrative NMR Parameters for Galactofuranose Residues
| Residue Type | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations |
| β-D-Galf (non-reducing end) | ~5.19 oup.com | ~108.4 oup.com | C1/H5 |
| β-D-(1→5)-linked Galf | ~5.19 oup.com | ~108.4 oup.com | C1/H5, C5/H1 mdpi.com |
| α-D-Galf | Varies | Varies |
Note: Chemical shifts are approximate and can vary depending on the specific oligosaccharide structure, linkages, and solvent conditions.
Table 2: Common Galactofuranose Ring Conformations and Descriptors
| Conformation Type | Description | Pseudorotation Phase Angle (P) Range |
| Envelope (E) | Four atoms in a plane, one out of plane | Specific angles (e.g., 0°, 36°, etc.) |
| Twist (T) | Two atoms equally displaced on opposite sides | Specific angles (e.g., 18°, 54°, etc.) |
Note: Furanose rings rapidly interconvert between these conformations, and solution structures represent an average. psu.eduresearchgate.netacs.org
Biosynthetic Pathways and Enzymology of Galactofuranose Oligomers
Galactofuranose Biosynthesis in Prokaryotic and Eukaryotic Systems
Galactofuranose (Galf) is a five-membered ring isomer of galactose, a sugar typically found in a six-membered pyranose ring form (Galp) in mammals. While absent in humans, Galf is an essential component of the cell walls and other glycoconjugates in a wide range of prokaryotic and eukaryotic organisms, including pathogenic bacteria, fungi, and protozoa. nih.govresearchgate.net Its presence is often critical for the viability, morphology, and virulence of these organisms. universiteitleiden.nl
The biosynthesis of all Galf-containing molecules begins with a crucial precursor: uridine (B1682114) diphosphate-galactofuranose (UDP-Galf). acs.org This nucleotide sugar is not synthesized directly but is instead derived from its pyranose counterpart, UDP-galactopyranose (UDP-Galp). acs.org The conversion is catalyzed by the cytosolic enzyme UDP-galactopyranose mutase (UGM), which facilitates a reversible ring contraction. acs.orgrsc.org This enzymatic step is the central point of Galf biosynthesis in both prokaryotes like Mycobacterium tuberculosis and eukaryotes such as Aspergillus fumigatus and Leishmania major. nih.govrsc.org The UGM-catalyzed reaction equilibrium strongly favors the more thermodynamically stable UDP-Galp, making the continuous utilization of UDP-Galf by subsequent enzymes critical for the pathway to proceed. acs.orgnih.gov
Identification and Characterization of Galactofuranosyltransferases
Once UDP-Galf is synthesized, specialized enzymes known as galactofuranosyltransferases (GalfTs) are responsible for transferring the Galf moiety to acceptor molecules, leading to the formation of Galf-containing oligosaccharides and polymers. researchgate.net These enzymes exhibit remarkable specificity for both the UDP-Galf donor and the acceptor substrate. In the well-studied mycobacterial system, two key bifunctional galactofuranosyltransferases, GlfT1 and GlfT2, collaborate to construct the galactan domain of the mycolyl-arabinogalactan-peptidoglycan complex, a vital component of the bacterial cell wall. nih.govrsc.org
Dual Specificity Galactofuranosyltransferases (e.g., GlfT1)
GlfT1 is the enzyme that initiates the polymerization of the galactan chain. It is characterized by its dual specificity, catalyzing the transfer of the first two Galf residues from UDP-Galf onto the acceptor substrate. nih.gov Research on mycobacterial GlfT1 has demonstrated that it sequentially forms a β-(1→4) linkage followed by a β-(1→5) linkage. nih.gov This precise action creates the initial disaccharide primer necessary for the subsequent elongation of the galactan polymer. The characterization of GlfT1 was crucial in understanding that it is responsible for the precise initiation of galactan synthesis before handing off the process to a polymerizing enzyme. nih.gov
| Enzyme Property | Description | Source(s) |
| Enzyme Name | Galactofuranosyltransferase 1 (GlfT1) | nih.gov |
| Function | Initiates galactan biosynthesis. | nih.gov |
| Catalytic Activity | Transfers the first two Galf residues from UDP-Galf. | nih.gov |
| Linkage Specificity | Possesses dual β-(1→4) and β-(1→5) transferase activities. | nih.gov |
| Substrate | UDP-galactofuranose (donor), lipid-linked acceptor (e.g., Rha-GlcNAc-PP-decaprenol) | rsc.org |
| Product | Galf-Galf-Rha-GlcNAc-PP-decaprenol | rsc.org |
Polymerizing Galactofuranosyltransferases (e.g., GlfT2)
Following the initial priming by GlfT1, the polymerizing galactofuranosyltransferase GlfT2 takes over to synthesize the bulk of the galactan chain. nih.gov GlfT2 is a processive enzyme that adds approximately 30 more Galf residues to the growing chain. nih.gov A remarkable feature of GlfT2 is its ability to create alternating β-(1→5) and β-(1→6) glycosidic linkages using a single active site. rsc.org Structural and kinetic studies have revealed that the positioning of the terminal Galf residue of the acceptor substrate within the active site dictates which linkage is formed next, allowing for the generation of a complex, repeating polymer structure through a highly efficient mechanism. rsc.org
| Enzyme Property | Description | Source(s) |
| Enzyme Name | Galactofuranosyltransferase 2 (GlfT2) | nih.gov |
| Function | Elongates the galactan polymer. | nih.gov |
| Catalytic Activity | Processively adds ~30 Galf residues from UDP-Galf. | nih.gov |
| Linkage Specificity | Catalyzes alternating β-(1→5) and β-(1→6) linkages. | rsc.org |
| Mechanism | Uses a single active site for dual linkage formation. | rsc.org |
| Substrate | UDP-galactofuranose (donor), growing Galf-oligosaccharide chain (acceptor) | rsc.org |
| Product | A linear galactan polymer of ~30 Galf units. | nih.gov |
Role of Nucleotide-Sugars in Galactofuranose Oligomer Formation (e.g., UDP-alpha-D-glucose metabolic processes)
The formation of galactofuranose oligomers is entirely dependent on the availability of the activated sugar donor, UDP-Galf. The biosynthetic pathway for this crucial nucleotide-sugar is intrinsically linked to central glucose metabolism. The ultimate precursor is UDP-alpha-D-glucose. This molecule is converted to UDP-galactopyranose (UDP-Galp) by the enzyme UDP-glucose-4-epimerase. oup.com
Following this epimerization, UDP-Galp serves as the direct substrate for UDP-galactopyranose mutase (UGM), which catalyzes the furanose ring formation to produce UDP-Galf. oup.comresearchgate.net This sequence demonstrates that the metabolic flux from glucose into the galactofuranose pathway is tightly controlled at the level of nucleotide-sugar biosynthesis. The enzymes GlfT1 and GlfT2 then utilize the synthesized UDP-Galf to build the galactan polymer, releasing uridine diphosphate (B83284) (UDP) as a byproduct with each transfer reaction. nih.govnih.gov
Genetic Regulation of Galactofuranose Oligosaccharide Biosynthesis (e.g., galF gene)
The biosynthesis of galactofuranose is under tight genetic control, ensuring that the necessary components are produced in appropriate amounts. The key genes involved are those encoding the biosynthetic enzymes. The gene encoding UGM is commonly referred to as glf or ugmA. oup.com The galactofuranosyltransferases are encoded by the glfT1 and glfT2 genes.
In some bacteria, the expression of genes involved in polysaccharide synthesis is controlled by complex regulatory networks. For instance, in Klebsiella pneumoniae, the galF gene, which is involved in the biosynthesis of capsular polysaccharide, is positively regulated by the RcsAB two-component system. nih.gov The RcsAB protein complex binds directly to the promoter region of the galF gene, enhancing its transcription. nih.gov While galF in E. coli has been shown to interact with the GalU protein (UDP-glucose pyrophosphorylase) to potentially regulate UDP-glucose levels, direct transcriptional regulation mechanisms for the glf and glfT genes in organisms like Mycobacterium are part of larger, coordinated gene expression programs related to cell wall biogenesis. nih.gov Gene regulation can occur at multiple levels, including transcriptional control via operons and post-transcriptional mechanisms involving RNA binding proteins and non-coding RNAs, which allow bacteria to adapt their cell surface composition in response to environmental changes. ebsco.comfrontiersin.org
Enzymatic Mechanisms of Glycan Turnover and Galactofuranosidases
Just as enzymes are required to build galactofuranose-containing glycans, specific enzymes are also responsible for their breakdown or turnover. These enzymes are known as β-D-galactofuranosidases (Galf-ases), which are a type of glycoside hydrolase that specifically cleaves β-linked Galf residues from the non-reducing end of oligosaccharides and glycoconjugates. nih.gov
Biological Roles and Pathogenic Significance of Galactofuranose Oligomers
Occurrence and Distribution of Galactofuranose in Microbial Glycomes (Bacteria, Fungi, Protozoa)
Galactofuranose is widely distributed across the microbial world, where it is found in essential cell surface glycoconjugates. researchgate.net In prokaryotes, Galf is a key component of the cell wall of Mycobacterium species and is also found in the lipopolysaccharide O-antigens and extracellular polysaccharides of various bacteria. oup.complos.org The presence of Galf-containing structures is often linked to the virulence of pathogenic bacteria. nih.gov
In the fungal kingdom, Galf is a prominent feature of many species, including the opportunistic human pathogen Aspergillus fumigatus. oup.comoup.com It is a major constituent of the fungal cell wall, incorporated into galactomannans, glycoproteins, and glycosphingolipids. oup.comuniversiteitleiden.nl The abundance of Galf in fungi is highlighted by the fact that it can constitute up to 5% of the dry weight of A. fumigatus. nih.gov
Protozoan parasites, particularly those of the Trypanosomatidae family like Leishmania and Trypanosoma, also utilize Galf in their surface glycoconjugates. oup.comnih.govoup.com In these organisms, Galf is found in lipophosphoglycans, glycoinositolphospholipids, and glycoproteins, which play crucial roles in the parasite's life cycle and its interaction with the host. nih.govoup.com The presence of Galf was first noted in protozoa in the early 1980s. oup.com
Table 1: Distribution of Galactofuranose in Various Microorganisms
| Microbial Group | Examples | Location of Galactofuranose | Associated Glycoconjugates |
|---|---|---|---|
| Bacteria | Mycobacterium tuberculosis, Klebsiella pneumoniae, Bifidobacterium infantis | Cell Wall, O-antigen of Lipopolysaccharide | Arabinogalactan, Cell Wall Polysaccharides nih.govnih.govnih.gov |
| Fungi | Aspergillus fumigatus, Penicillium spp., Fusarium spp., Fonsecaea pedrosoi | Cell Wall, Cell Membrane, Secreted Molecules | Galactomannan (B225805), N- and O-linked Glycans of Glycoproteins, Glycosylinositolphosphoceramides (GIPCs) oup.comuni-muenchen.deoup.com |
| Protozoa | Leishmania spp., Trypanosoma cruzi | Cell Surface | Lipophosphoglycan (LPG), Glycoinositolphospholipids (GIPLs), Glycoproteins nih.govoup.com |
Galactofuranose as a Structural Component of Microbial Cell Walls and Extracellular Polysaccharides
Galactofuranose plays a critical structural role in the cell walls of many microorganisms, contributing to their integrity and viability. universiteitleiden.nlasm.org Its incorporation into complex polysaccharides is essential for the proper assembly and function of the cell envelope.
In Mycobacterium tuberculosis and other mycobacteria, the cell wall is a complex structure that includes a mycolyl-arabinogalactan-peptidoglycan (mAGP) core. nih.govportlandpress.com This complex is essential for the viability of the bacterium. nih.gov Arabinogalactan, a major component of this core, is a branched polysaccharide that links the peptidoglycan layer to the outer mycolic acid layer. nih.govportlandpress.com
The galactan domain of the mycobacterial arabinogalactan is a linear polymer of approximately 30 galactofuranose residues. nih.govwikipedia.org These residues are arranged in an alternating sequence of β-(1→5) and β-(1→6) linkages. nih.govwikipedia.org The arabinan chains, which are also composed of furanose-ring sugars, are attached to this galactan backbone. wikipedia.org The entire arabinogalactan structure is covalently linked to the peptidoglycan via a diglycosylphosphoryl bridge. portlandpress.comwikipedia.org The synthesis of this galactofuran-containing core is indispensable for the growth of mycobacteria. asm.org
Fungal cell walls often contain galactomannan, a polysaccharide composed of a mannan backbone with side chains of galactofuranose. frontiersin.orgnih.gov In Aspergillus fumigatus, the galactomannan consists of a linear α-1,2-linked mannotetraose repeating unit, connected by α-1,6 linkages. researchgate.net The side chains are composed of β-1,5-linked galactofuranose residues, with the length of these chains varying. researchgate.netnih.gov
Table 2: Structural Features of Galactofuranose-Containing Polysaccharides
| Polysaccharide | Microorganism | Backbone Structure | Galactofuranose Linkages | Function |
|---|---|---|---|---|
| Arabinogalactan | Mycobacterium tuberculosis | Alternating β-(1→5) and β-(1→6) linked D-Galf residues | β-(1→5) and β-(1→6) | Links peptidoglycan to mycolic acids, essential for cell wall integrity nih.govwikipedia.org |
| Galactomannan | Aspergillus fumigatus | α-1,2- and α-1,6-linked mannan | β-1,5-linked side chains, with some β-1,6 linkages also described researchgate.netnih.gov | Cell wall structure, adhesion, and immunomodulation nih.govasm.org |
Role of Galactofuranose in Host-Pathogen Interactions
Galactofuranose-containing glycoconjugates on the surface of pathogenic microbes play a significant role in their interactions with host organisms. These molecules can act as adhesins, facilitating the attachment of the pathogen to host cells, and can also be involved in evading the host immune response. oup.com
In Aspergillus fumigatus, the absence of galactofuranose has been shown to lead to increased exposure of mannan on the cell surface, resulting in enhanced adhesion to respiratory epithelial cells. oup.com While this might seem counterintuitive, it suggests a complex role for galactofuranose in modulating the pathogen's surface properties. Furthermore, mutants of A. fumigatus lacking galactofuranose exhibit attenuated virulence in animal models, indicating the importance of these glycans in the pathogenic process. oup.comasm.org The deletion of genes involved in Galf biosynthesis in Fusarium oxysporum also leads to attenuated virulence. plos.org
In protozoan parasites like Leishmania, galactofuranose is a component of lipophosphoglycan (LPG), a major surface molecule that is crucial for the parasite's survival within the insect vector and for its infectivity in the mammalian host. oup.com
Immunological Implications of Galactofuranose-Containing Glycans
The presence of galactofuranose in microbial glycans has significant immunological consequences, primarily because this sugar is absent in mammals. oup.comnih.gov This makes Galf-containing molecules potent antigens that can elicit a strong immune response.
The complete absence of galactofuranose in mammalian glycobiology means that the mammalian immune system recognizes Galf-containing structures as foreign. oup.comnih.gov This leads to the production of antibodies against these microbial glycans. oup.com The antigenicity of galactomannan from Aspergillus fumigatus, which is due to its galactofuranose side chains, is the basis for a widely used diagnostic test for invasive aspergillosis. nih.govnih.gov
The immunodominant epitopes of fungal galactomannans are often located in the galactofuranose-containing side chains. oup.comoup.com For example, in the peptidogalactomannan of A. fumigatus, O-glycosidically linked oligosaccharide chains containing a terminal β-Galf-(1→5)-β-Galf group are highly antigenic. oup.com
The unique presence of galactofuranose in microbes and its immunogenicity make the enzymes involved in its biosynthesis attractive targets for the development of new antimicrobial drugs and diagnostic tools. nih.govnih.govnih.gov Inhibiting the synthesis of galactofuranose can impair microbial growth and virulence, as demonstrated in studies with Aspergillus fumigatus where the deletion of the gene for UDP-galactopyranose mutase resulted in increased susceptibility to antifungal agents. asm.org
Biotechnological and Diagnostic Applications of Galactofuranose Research
Development of Galactofuranose-Specific Probes and Ligands
The unique presence of Galf in pathogens but not in mammals makes it an ideal epitope for developing specific probes and ligands. These molecules can be utilized for detection, imaging, and potentially therapeutic interventions. mdpi.commdpi.comtandfonline.com
Bioengineered Galactofuranose Neolectins
Neolectins are artificial molecules designed to mimic the carbohydrate-binding activity of naturally occurring lectins. nih.govresearchgate.net In the context of Galf research, bioengineered neolectins offer a promising avenue for specific Galf recognition, especially given the limited availability of natural Galf-specific lectins. mdpi.comresearchgate.net
Recent research has focused on the bioengineering of GalfNeoLect from wild-type galactofuranosidase (Galf-ase) sourced from Streptomyces sp. strain JHA19. mdpi.comresearchgate.netsciprofiles.com This process involves modifying the enzyme, typically through site-directed mutagenesis of catalytic residues, to attenuate its hydrolytic activity while preserving its substrate binding specificity. mdpi.comresearchgate.net For instance, a glutamic acid residue (E464) in the Streptomyces sp. Galf-ase was specifically changed to glutamine (Q), resulting in the GalfNeoLect (E464Q mutant) with reduced hydrolytic activity but retained Galf-binding capability. mdpi.comresearchgate.net
These bioengineered neolectins can serve as versatile tools in research and diagnostic applications, offering specific recognition of single monosaccharide galactofuranose units found in pathogenic microorganisms. mdpi.comnih.govresearchgate.netresearchgate.net Their ability to bind Galf can be utilized in various lectin-based assays. mdpi.com
Galactofuranose-Specific Antibodies and Neoglycoproteins
The development of antibodies specifically targeting Galf-containing glycans is a significant area of research for diagnostic purposes. mdpi.comtandfonline.comnih.gov Since Galf is an antigenic epitope in the glycoconjugates of several pathogenic fungi and is absent in mammals, Galf-specific antibodies can serve as valuable biomarkers for infection. tandfonline.comnih.govresearchgate.net
Monoclonal antibodies against fungal galactomannan (B225805) (GM), which contains Galf residues, have been explored for the serological diagnosis of invasive pulmonary aspergillosis. mdpi.comuniversiteitleiden.nloup.comtandfonline.com An antibody directed against the β-Galf(1→3)-β-Galf epitopes of GM has been used in enzyme-linked immunosorbent assay (ELISA) kits for detecting fungal infections. mdpi.comtandfonline.comgoogle.com However, some existing antibody-based assays for aspergillosis have faced challenges with specificity and sensitivity, sometimes leading to false positive results. google.com Ongoing research aims to develop antibodies with improved specificity to differentiate between different fungal species or even different Galf linkages within glycans. tandfonline.comnih.govresearchgate.net
Neoglycoproteins, which are synthetic constructs where carbohydrates are conjugated to a protein carrier (such as bovine serum albumin - BSA), are important ligands and tools in glycan research. mdpi.comacs.org Galf-containing neoglycoproteins (GalfNGPs) can be synthesized to carry multivalent Galf units. mdpi.comresearchgate.net These GalfNGPs can serve as suitable ligands for the recognition of Galf-specific probes like neolectins or antibodies, providing a high-avidity system for studying Galf interactions and for use in diagnostic assays. mdpi.comresearchgate.netutep.edu For example, BSA-based neoglycoproteins carrying Galf have been synthesized and successfully used to test the recognition capabilities of bioengineered GalfNeoLect and in studies involving sera from patients with certain parasitic diseases. mdpi.comresearchgate.netutep.edu
Analytical Tools for Detection and Quantification of Galactofuranose Oligomers in Biological Samples
The ability to detect and quantify galactofuranose oligomers and Galf-containing glycoconjugates in biological samples is crucial for diagnosis, monitoring disease progression, and evaluating the efficacy of targeted therapies. uq.edu.auresearchgate.net Given that Galf is often found as part of larger glycans, including oligomers and polysaccharides like galactomannan, specific analytical methods are required. mdpi.comuniversiteitleiden.nloup.com
Traditional analytical methods for detecting compounds in biological matrices often involve extraction, purification, and techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with detection methods such as mass spectrometry (MS), ultraviolet absorbance (UV), or electrochemical detection. uq.edu.auresearchgate.netcdc.gov While these methods are broadly applicable, the specific nature of carbohydrate oligomers necessitates specialized approaches.
Recent advancements in analytical techniques are being explored for the detection and quantification of oligomers in various matrices, including biological samples. uq.edu.auresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of compounds in complex biological samples. uq.edu.auresearchgate.net These methods can be adapted for the analysis of galactofuranose oligomers and glycoconjugates.
Furthermore, innovative spectroscopic techniques combined with advanced data analysis methods are emerging for the selective detection of glycans containing specific residues like Galf. Surface-Enhanced Raman Scattering (SERS), coupled with machine learning methods such as principal component analysis (PCA) and logistic regression, has shown promise in reliably identifying Galf residues within glycan compositions, offering a highly sensitive basis for developing diagnostic test systems for fungal and bacterial infections. nih.gov
The synthesis of well-defined galactofuranose-containing oligosaccharides and glycoconjugates is essential for developing and validating these analytical methods, providing standards and probes for detection and quantification. researchgate.netresearchgate.netulisboa.pt
Strategies for Targeting Galactofuranose Biosynthesis in Pathogens
The absence of Galf in mammals, coupled with its essential role in the viability and virulence of many pathogens, makes the enzymes involved in Galf biosynthesis attractive targets for the development of antimicrobial therapies. mdpi.comuniversiteitleiden.nloup.comrsc.orgnih.govplos.org Inhibiting these pathways could selectively harm the pathogen without affecting the host.
A key enzyme in Galf biosynthesis is UDP-galactopyranose mutase (UGM), which catalyzes the isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). mdpi.comrsc.orgplos.orgkiesslinglab.comnih.gov UDP-Galf is the essential precursor for the incorporation of Galf residues into various glycoconjugates. rsc.orgplos.orgkiesslinglab.comnih.gov UGM is essential for the viability of pathogens like Mycobacterium tuberculosis and plays a vital role in the growth, cell wall biosynthesis, and virulence of fungi such as Aspergillus fumigatus and parasites like Leishmania major. rsc.orgnih.govplos.orgnih.govnih.gov
Targeting UGM with specific inhibitors is a significant strategy for developing new antimicrobial agents. rsc.orgkiesslinglab.comnih.govnih.gov Research efforts include high-throughput screening and structure-based virtual screening to identify potential UGM inhibitors. kiesslinglab.comnih.gov These inhibitors can serve as therapeutic leads or as chemical probes to further delineate the roles of Galf in microbial physiology. kiesslinglab.comnih.gov
Besides UGM, other enzymes involved in Galf metabolism, such as galactofuranosyltransferases (GalfTs) that transfer Galf from UDP-Galf to acceptor substrates, are also considered potential targets. mdpi.comoup.comnih.gov Studies on the impact of deleting genes encoding these enzymes in pathogens like Fusarium oxysporum f.sp. cucumerinum have shown attenuated virulence, further supporting their potential as drug targets. plos.org
The development of inhibitors against Galf biosynthetic enzymes represents a promising approach to combat infections caused by a range of pathogens, including bacteria, fungi, and protozoa, by disrupting the formation of essential Galf-containing structures. mdpi.comuniversiteitleiden.nloup.comrsc.orgnih.govplos.org
Future Perspectives and Emerging Research Directions
Advancements in Galactofuranose Oligosaccharide Synthesis Methodologies
The chemical synthesis of oligosaccharides containing galactofuranose is a complex endeavor due to the inherent instability of the furanose ring compared to its pyranose counterpart. nih.govmit.edu However, significant progress has been made, and future advancements are anticipated to overcome existing challenges, enabling the creation of more complex and diverse Galf-containing structures for biological studies.
Emerging strategies are focusing on the development of more efficient and stereoselective glycosylation methods. nih.gov One promising area is the refinement of automated glycan assembly (AGA). The key to successful AGA of long-chain galactofuranosides lies in the design of thioglycoside building blocks with a precise balance of stereoelectronic and steric effects to ensure the stability of the growing oligosaccharide chain. acs.org Future work will likely involve the exploration of novel protecting groups and activation systems to enhance coupling efficiency and yield, allowing for the routine synthesis of extended and branched galactofuran polymers that mimic natural structures. acs.orgnih.gov
Furthermore, chemoenzymatic approaches are gaining traction as a viable method for producing significant quantities of UDP-galactofuranose (UDP-Galf), the essential donor for galactofuranosyltransferases. researchgate.net The in-situ generation of this high-energy sugar donor using enzymes like UDP-galactopyranose mutase (UGM) can streamline the synthesis of complex galactans. mit.edu Future research will likely focus on expanding the toolkit of recombinant galactofuranosyltransferases with different linkage specificities, which, when combined with optimized UDP-Galf generation systems, will open avenues for the programmed synthesis of bespoke galactofuranose oligosaccharides.
Key Areas for Future Synthesis Research:
Development of novel protecting groups for enhanced stability and reactivity control.
Exploration of new glycosylation catalysts for improved stereoselectivity.
Expansion of automated glycan assembly platforms for complex galactofuranosides.
Discovery and engineering of novel galactofuranosyltransferases for chemoenzymatic synthesis.
Enhanced Structural Characterization of Complex Galactofuranose-Containing Glycans
A comprehensive understanding of the structure-function relationship of galactofuranose-containing glycans requires sophisticated analytical techniques. While methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental, the complexity and heterogeneity of natural glycans present ongoing challenges. oup.comnih.gov
Future research will increasingly rely on integrating multiple high-resolution techniques. Advanced NMR methods, such as those employing J-coupling analysis, will continue to be crucial for the unambiguous assignment of stereochemistry in furanosides. nih.gov In mass spectrometry, innovations in ionization techniques and fragmentation analysis will be essential for sequencing complex, branched galactofuran structures and for characterizing entire glycoproteins and glycolipids. nih.govoup.com The development of computational tools to predict NMR spectra and model MS fragmentation patterns of galactofuranose-containing glycans will further aid in their structural elucidation.
Moreover, the application of cryogenic electron microscopy (cryo-EM) and other imaging techniques could provide unprecedented insights into the three-dimensional architecture of large galactofuranose-containing polysaccharides and their interactions with proteins within the cell wall. This will be critical for understanding how these glycans contribute to the structural integrity and pathogenicity of microorganisms. universiteitleiden.nl
Emerging Characterization Technologies:
| Technology | Application in Galactofuranose Research | Potential Impact |
|---|---|---|
| Advanced NMR | Precise determination of linkage and anomeric configuration in complex oligosaccharides. | Deeper understanding of glycan structure and conformation. |
| High-Resolution MS | Sequencing of branched galactofurans and characterization of post-translational modifications. | Elucidation of the full diversity of natural Galf-containing glycans. |
| Cryo-Electron Microscopy | Visualization of large polysaccharide architectures and their protein interactions in situ. | Insights into the supramolecular organization of microbial cell walls. |
| Computational Modeling | Prediction of spectral data and simulation of glycan dynamics. | Acceleration of structural determination and functional hypothesis testing. |
Systems Biology Approaches to Galactofuranose Metabolism and Glycosylation Pathways
Understanding the intricate network of enzymes and transporters involved in galactofuranose metabolism is crucial for identifying potential drug targets. nih.gov The biosynthesis of Galf-containing glycoconjugates begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf by the enzyme UDP-galactopyranose mutase (UGM), a key step as this enzyme is absent in mammals. nih.govrsc.org
Future research will move beyond the study of individual enzymes towards a systems-level understanding of the entire galactofuranose synthesis and incorporation machinery. This involves the use of genomics, proteomics, and metabolomics to map the complete "Galf-ome" of pathogenic organisms. Identifying all the genes encoding for UGMs, galactofuranosyltransferases (GalfTs), and transporters of UDP-Galf will provide a comprehensive picture of the pathway. oup.comuniversiteitleiden.nl
Gene-editing technologies like CRISPR-Cas9 will be invaluable for creating precise knockouts of genes involved in the pathway. frontiersin.org Analyzing the resulting phenotypes, including changes in cell wall composition, morphology, and virulence, will help to elucidate the specific function of each component. nih.govuniversiteitleiden.nl Furthermore, quantitative models of the metabolic flux through the galactofuranose pathway will help predict the effects of inhibiting specific enzymes, guiding the development of more effective therapeutics.
Interdisciplinary Research on Galactofuranose-Related Biological Processes and their Exploitation
The unique presence of galactofuranose in pathogenic microorganisms and its absence in humans provides a powerful platform for interdisciplinary research with direct therapeutic and diagnostic applications. nih.govnih.gov
Collaborations between carbohydrate chemists, immunologists, and microbiologists are essential. Synthetic galactofuranosides are being used to probe the immune response and have revealed that Galf residues can be immunodominant epitopes. nih.gov This opens the door for the development of novel diagnostics based on detecting Galf antigens or antibodies against them, as is already utilized in diagnosing aspergillosis. universiteitleiden.nlfrontiersin.org Furthermore, these synthetic glycans can be used as components of carbohydrate-based vaccines designed to elicit a protective immune response against fungal or parasitic infections.
The role of galactofuranose in host-pathogen interactions is another critical area of future research. Studies have shown that Galf-containing glycans can be involved in parasite adhesion to host cells. nih.gov A deeper understanding of the host receptors that recognize these glycans could lead to the development of anti-adhesion therapies that block infection at its earliest stage. The finding that the absence of Galf can lead to hypersensitivity to drugs and osmotic stress in fungi suggests that inhibitors of the Galf biosynthetic pathway could be used as standalone therapies or in combination with existing antifungal agents to enhance their efficacy. nih.govuniversiteitleiden.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
